(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is an organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with boronic acids or boronates in the presence of a suitable catalyst. The reaction conditions often require a solvent such as toluene or ethanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoxaborole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaboroles.
Scientific Research Applications
(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against proteases and other enzymes involved in disease pathways.
Medicine: Research has indicated its potential as an antimicrobial and antifungal agent, making it a candidate for drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves the interaction with specific molecular targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, inhibiting enzyme activity. This interaction disrupts normal cellular processes, leading to the compound’s antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione: This compound shares a similar structural framework but differs in its functional groups and biological activity.
Benzoxaborole derivatives: Various derivatives of benzoxaborole exhibit different chemical and biological properties, making them useful in diverse applications.
Uniqueness
(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific configuration and the presence of a boron atom within the heterocyclic ring. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
1388265-61-9 |
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Molecular Formula |
C8H9BO2 |
Molecular Weight |
148 |
Purity |
95 |
Origin of Product |
United States |
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